Decitabine Deformyl Impurity

Description

Significance of Impurity Research in Pharmaceutical Science

In the realm of pharmaceuticals, the purity of a drug is paramount to its safety and efficacy. Pharmaceutical impurities are unwanted chemicals that can be present in active pharmaceutical ingredients (APIs) or develop during the formulation process or upon aging. veeprho.com The presence of these impurities, even in minute quantities, can significantly impact the safety and effectiveness of a drug product. veeprho.com Consequently, the identification, quantification, and control of impurities are critical aspects of drug development and manufacturing. globalresearchonline.netnih.gov Regulatory bodies worldwide, such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for impurity levels in pharmaceutical products. longdom.org Meticulous research into impurities is essential to ensure that medications meet these rigorous standards and to safeguard patient health. longdom.orgglobalpharmatek.com

Overview of Decitabine (B1684300): A Nucleoside Analog Hypomethylating Agent

Decitabine is a nucleoside analog of deoxycytidine, recognized for its role as a hypomethylating agent. patsnap.comnih.gov It is used in the treatment of certain hematologic malignancies. patsnap.comfrontiersin.org The mechanism of action of decitabine involves its incorporation into DNA, where it inhibits DNA methyltransferase enzymes. patsnap.comhealthtree.org This inhibition leads to a reduction in DNA methylation, a key epigenetic modification, which can result in the re-expression of silenced tumor suppressor genes. patsnap.comnih.gov However, a significant challenge associated with decitabine is its chemical instability, particularly in aqueous solutions. nih.govacs.org

Role of Impurity Profiling in Drug Quality and Development

Impurity profiling is the process of identifying and quantifying the various impurities present in a drug substance. veeprho.com This process is a cornerstone of pharmaceutical quality control and plays a pivotal role throughout the drug development lifecycle. aquigenbio.com Early identification of impurities allows for the optimization of synthetic routes and purification processes, leading to a higher quality API. aquigenbio.com Furthermore, comprehensive impurity profiling is a regulatory requirement for drug approval, as it provides crucial data on the safety and stability of the drug product. longdom.orgpharmaffiliates.com By understanding and controlling the impurity profile, pharmaceutical manufacturers can ensure the consistency, safety, and efficacy of their products. globalpharmatek.comaquigenbio.com

Contextualizing Decitabine Deformyl Impurity within Decitabine's Degradation Landscape

Given decitabine's inherent instability, it is prone to degradation, leading to the formation of various impurities. nih.govnih.gov One of the notable degradation products is this compound. nih.gov This impurity arises from the chemical decomposition of decitabine, specifically through the hydrolytic opening of its triazine ring followed by deformylation. nih.gov The presence of this compound is a direct consequence of decitabine's degradation pathway and serves as a critical marker for the stability of decitabine formulations. nih.govnih.gov Understanding the formation and characteristics of this impurity is essential for developing stable dosage forms and ensuring the quality of decitabine-based therapies.

Chemical and Physical Properties of this compound

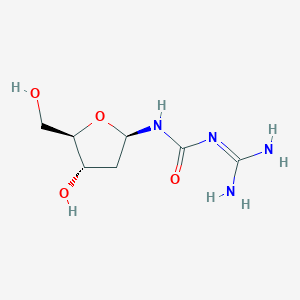

This compound is chemically identified as N-(Aminoiminomethyl)-N'-(2-deoxy-D-erythro-pentofuranosyl)urea. cleanchemlab.comaquigenbio.com It is recognized as a mixture of diastereomers. cleanchemlab.comsmolecule.com The formation of this impurity is a key aspect of decitabine's degradation profile.

| Property | Value | Source |

| Chemical Name | N-(Aminoiminomethyl)-N'-(2-deoxy-D-erythro-pentofuranosyl)urea | cleanchemlab.comaquigenbio.com |

| Molecular Formula | C₇H₁₄N₄O₄ | smolecule.compharmaffiliates.comnih.gov |

| Molecular Weight | 218.21 g/mol | smolecule.compharmaffiliates.comnih.gov |

| CAS Number | 570410-72-9 (mixture of diastereomers) | cleanchemlab.comaquigenbio.compharmaffiliates.com |

| IUPAC Name | 1-(diaminomethylidene)-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]urea | nih.gov |

Formation and Synthesis

Degradation Pathway of Decitabine Leading to Deformyl Impurity

Decitabine is chemically unstable in aqueous solutions, undergoing decomposition into several products. nih.gov The degradation process involves the hydrolytic opening of the s-triazine ring of decitabine. This is followed by a deformylation step, which results in the formation of the this compound, also referred to as 1-β-D-2'-deoxyribofuranosyl-3-guanylurea. nih.govnih.gov Studies have shown that this degradation is a significant pathway under neutral conditions. nih.gov The instability of decitabine's triazine ring is a primary driver for the formation of this and other related impurities. smolecule.com

Laboratory Synthesis of this compound

The laboratory synthesis of this compound is crucial for its use as a reference standard in analytical testing. The synthesis typically starts with suitable precursors containing the necessary functional groups. smolecule.com Various reagents, such as amines and carbonyl compounds, are utilized under controlled conditions of temperature and pH to facilitate the desired chemical reactions. smolecule.com Following the synthesis, purification techniques like chromatography are employed to isolate the this compound from by-products and unreacted starting materials. smolecule.com

Analytical Characterization

Chromatographic Techniques for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for the detection and quantification of impurities in decitabine. rjptonline.orgrjptonline.org Stability-indicating HPLC methods have been developed to separate decitabine from its degradation products, including the deformyl impurity. rjptonline.orgsphinxsai.com These methods often utilize a C18 column with a gradient elution of a mobile phase consisting of a buffer (like ammonium (B1175870) acetate) and an organic solvent (such as acetonitrile). rjptonline.orgrjptonline.org Detection is typically carried out using a UV detector. rjptonline.org The development of such methods is essential for routine quality control and stability analysis of decitabine drug products. rjptonline.orgrjptonline.org

Spectroscopic Methods for Structural Elucidation

Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is a powerful tool for the structural elucidation of decitabine's degradation products. nih.govnih.gov LC-MS/MS analysis has been instrumental in identifying and characterizing the this compound and other related substances by examining their mass fragmentation patterns. nih.govresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy has also been used in conjunction with MS to confirm the decomposition scheme of decitabine and the structure of its degradation products. nih.gov

Structure

3D Structure

Properties

CAS No. |

69304-65-0 |

|---|---|

Molecular Formula |

C7H14N4O4 |

Molecular Weight |

218.21 g/mol |

IUPAC Name |

1-(diaminomethylidene)-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]urea |

InChI |

InChI=1S/C7H14N4O4/c8-6(9)11-7(14)10-5-1-3(13)4(2-12)15-5/h3-5,12-13H,1-2H2,(H5,8,9,10,11,14)/t3-,4+,5+/m0/s1 |

InChI Key |

VGUQMXPKKFTIJO-VPENINKCSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1NC(=O)N=C(N)N)CO)O |

Canonical SMILES |

C1C(C(OC1NC(=O)N=C(N)N)CO)O |

Origin of Product |

United States |

Structural Elucidation and Stereochemical Considerations

Advanced Spectroscopic Techniques for Impurity Structure Confirmation

Confirmation of the molecular structure of Decitabine (B1684300) Deformyl Impurity is achieved through the synergistic application of several advanced spectroscopic methods. synthinkchemicals.com These techniques provide complementary information regarding the compound's connectivity, molecular weight, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including pharmaceutical impurities. Both ¹H and ¹³C NMR are employed to map the carbon-hydrogen framework of the Decitabine Deformyl Impurity.

In the case of this impurity, ¹H NMR studies would confirm the presence of the 2-deoxyribose sugar moiety through characteristic signals for the anomeric proton and other sugar ring protons. Critically, NMR analysis confirms the structural transformation from the parent Decitabine. Studies observing the degradation of Decitabine in solution have used ¹H-NMR to monitor the disappearance of the H-6 proton signal of the triazine ring and the concurrent emergence of new signals, including those attributable to the ring-opened intermediates. nih.govllu.edu The resulting spectrum for the deformyl impurity would show signals consistent with a guanylurea (B105422) group attached to the sugar, confirming the loss of the triazine ring structure.

Interactive Table: Illustrative ¹H and ¹³C NMR Chemical Shifts for this compound

Note: These are representative values for educational purposes and may not reflect exact experimental data.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Anomeric (C1') | ~6.0-6.2 | ~85-90 |

| Sugar Ring (C2'-C5') | ~1.9-4.5 | ~40-85 |

| Urea (B33335) Carbonyl (C=O) | - | ~158-162 |

| Guanidinium Carbon (C=N) | - | ~155-160 |

| Amine/Amide Protons (NH, NH₂) | ~6.5-8.5 (broad) | - |

Mass Spectrometry (MS) is indispensable for determining the molecular weight and confirming the elemental composition of the this compound.

High-Resolution Mass Spectrometry (HRMS) provides a precise mass measurement, allowing for the confirmation of the molecular formula, C₇H₁₄N₄O₄. The exact monoisotopic mass is calculated to be 218.10150494 Da. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method used for both the detection and quantification of impurities. nih.govnih.gov In an LC-MS/MS analysis, the impurity would first be separated chromatographically. Then, in the mass spectrometer, a specific precursor ion (the protonated molecule [M+H]⁺, m/z ≈ 219.1) is selected and fragmented. Monitoring specific product ions resulting from this fragmentation provides a highly selective method for identification and quantification, even at trace levels. nih.govcore.ac.uk Fragmentation analysis would likely show the loss of the deoxyribose sugar moiety, providing further structural confirmation.

Interactive Table: Key Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₇H₁₄N₄O₄ | pharmaffiliates.comnih.gov |

| Average Molecular Weight | 218.21 g/mol | pharmaffiliates.comnih.govpharmaffiliates.com |

| Monoisotopic Mass | 218.10150494 Da | nih.gov |

| Predicted [M+H]⁺ ion | ~219.1089 | Calculated |

Infrared (IR) Spectroscopy is utilized to identify the functional groups present in the impurity. The IR spectrum of this compound would be expected to show characteristic absorption bands confirming its structure. These would include strong absorptions for N-H stretching (from amine and amide groups), O-H stretching (from the sugar's hydroxyl groups), and C=O stretching (from the urea moiety). The absence of vibrational bands characteristic of the s-triazine ring in Decitabine and the presence of bands for the urea and guanidine (B92328) groups would provide clear evidence of the chemical transformation.

Isomeric Forms and Diastereomeric Mixtures of this compound

A significant challenge in the analysis of this compound is its existence as a mixture of isomers, specifically diastereomers. simsonpharma.comsimsonpharma.comaxios-research.comnih.govsynzeal.com This stereochemical complexity arises from the chiral centers within the 2-deoxyribose sugar component of the molecule.

The primary source of isomerism in nucleoside-related compounds, including this impurity, is the orientation of the substituent at the anomeric carbon (C1') of the sugar ring. This leads to the formation of two distinct anomers: the alpha (α) and beta (β) isomers. researchgate.net

Beta (β) Isomer: The substituent at the anomeric carbon is on the same side of the sugar ring as the C4' substituent (the CH₂OH group). This is the configuration found in naturally occurring nucleosides and in the parent drug, Decitabine.

Alpha (α) Isomer: The substituent at the anomeric carbon is on the opposite side of the sugar ring relative to the C4' substituent. The alpha isomer is a common process-related impurity or degradation product. simsonpharma.comveeprho.com

These two anomers are diastereomers of each other and can exhibit different physical properties, which is the basis for their analytical separation.

Interactive Table: Comparison of Alpha and Beta Anomers of this compound

| Feature | Alpha (α) Anomer | Beta (β) Anomer |

| Stereocenter | Anomeric Carbon (C1') | Anomeric Carbon (C1') |

| Substituent Orientation | "Down" or trans to the C4' substituent | "Up" or cis to the C4' substituent |

| Relationship | Diastereomer of the Beta form | Diastereomer of the Alpha form |

Due to the presence of multiple isomeric forms, chromatographic techniques are essential for the separation, identification, and quantification of the individual isomers of the this compound. rotachrom.compatsnap.com High-Performance Liquid Chromatography (HPLC) is the most common method employed for this purpose. synthinkchemicals.com

The separation is possible because the different spatial arrangements of the alpha and beta anomers lead to different interactions with the stationary phase of the chromatography column. This results in distinct retention times for each isomer, allowing them to be resolved into separate peaks on the chromatogram. researchgate.netmdpi.com The use of a mass spectrometer as a detector (LC-MS) further aids in the confident identification of each separated isomeric peak. The development of a robust chromatographic method is therefore critical for accurately profiling the impurity content in Decitabine drug substance and product.

Mechanistic Studies of Impurity Formation

Hydrolytic Degradation Pathways Leading to Deformyl Impurity Formation

The principal pathway for the formation of the Decitabine (B1684300) Deformyl Impurity is through hydrolytic degradation. google.comjustia.com In an aqueous environment, Decitabine undergoes a multi-step decomposition process. nih.govresearchgate.net The degradation begins with the hydrolytic opening of the s-triazine ring, a core structural component of the Decitabine molecule. nih.govresearchgate.net This process is not a simple, single reaction but a cascade of events involving several intermediate forms. nih.gov

Water is the primary driver for the hydrolytic degradation of Decitabine. humanjournals.comsmolecule.com The presence and activity of water are directly linked to the rate of impurity formation. humanjournals.com Studies have shown that Decitabine is highly sensitive to hydrolysis, and even small amounts of residual moisture can promote degradation. smolecule.comhumanjournals.com

The critical role of water is highlighted by comparative studies of different formulations. Aqueous solutions are the primary environments where the deformyl impurity is generated. smolecule.com In contrast, non-aqueous formulations have been shown to significantly reduce the levels of the deformyl impurity, with reductions of 70-80% reported. smolecule.com This demonstrates that controlling water content and water activity is a key strategy for enhancing the stability of Decitabine. humanjournals.com However, complete elimination of the impurity remains a challenge due to the difficulty of removing all residual moisture. smolecule.com

The degradation of Decitabine is not a direct conversion to its deformyl impurity. The process involves key intermediate species. nih.gov Following the initial nucleophilic attack by a water molecule at the C6 position of the triazine ring, the ring opens to form a transient, N-formylated derivative. nih.govresearchgate.net This species, identified as N-(formylamidino)-N′-β-d-2′-deoxyribofuranosylurea, exists in equilibrium with the parent, ring-closed Decitabine. google.comjustia.comnih.gov

Research using NMR and mass spectrometry has elucidated this pathway, showing that the ring-closed form is favored in the equilibrium by a factor of approximately 3.4. nih.gov In addition to the primary formylated intermediate, further complexities arise from anomerization (conversion between α and β anomers) and changes in the sugar ring structure, leading to a variety of related degradation products. nih.govresearchgate.netacs.org These various ring-opened and formylated derivatives represent the transitional states before the final, irreversible step. nih.gov

The final and rate-limiting step in the degradation cascade is the irreversible loss of the formyl group from the ring-opened intermediate. nih.gov This deformylation reaction results in the formation of formic acid and the stable end-product, 1-β-d-2′-deoxyribofuranosyl-3-guanylurea. nih.gov This guanylurea (B105422) derivative is the identified "Decitabine Deformyl Impurity". google.comjustia.com

Once the formyl group is cleaved, the reaction is irreversible, meaning the guanylurea derivative cannot revert to the intermediate or the active Decitabine molecule. justia.comnih.govhumanjournals.com The formation of this stable degradation product signifies a permanent loss of the active pharmaceutical ingredient. nih.gov

Influence of Environmental Factors on Formation Kinetics

The rate at which the this compound forms is highly dependent on environmental conditions, particularly pH and temperature. humanjournals.com

The pH of the aqueous solution has a profound effect on the stability of Decitabine. smolecule.com The degradation rate is minimized in acidic conditions, with maximum stability observed around pH 4.5. smolecule.com In acidic solutions (pH < 5), protonation of the triazine ring helps to stabilize the molecule. smolecule.com

As the pH increases towards neutral and alkaline, the degradation accelerates significantly. Neutral pH conditions (6.2–6.6) are considered optimal for the deformylation process. smolecule.com In one study, impurity levels reached 2.5–3.8% within 24 hours at a neutral pH. smolecule.com Alkaline environments (pH > 8) promote even more rapid degradation. smolecule.com For example, under basic conditions, the decomposition to 1-beta-D-2'-deoxyribofuranosyl-3-guanylurea is prominent. researchgate.net

| pH Condition | Effect on Stability | Observation |

|---|---|---|

| <5 (Acidic) | Stable | Protonation of the triazine ring stabilizes the molecule. smolecule.com |

| 4.5 | Maximum Stability | Optimal pH for stability. smolecule.com |

| 6.2 - 6.6 (Neutral) | Unstable | Optimizes deformylation; degradation accelerates 3-fold compared to pH 4.5. smolecule.com |

| >8 (Alkaline) | Rapid Degradation | Promotes rapid decomposition. smolecule.com |

Temperature is another critical factor that exponentially influences the rate of Decitabine degradation. smolecule.com Higher temperatures provide the necessary activation energy for the hydrolytic reactions to proceed more quickly. smolecule.com

The half-life of Decitabine decreases dramatically with increasing temperature. At 37°C and neutral pH, the reported half-life is approximately 10.2 hours to 21 hours. nih.govnih.gov When the temperature is elevated to 50°C, the half-life plummets to less than 10 minutes. smolecule.com At this temperature, the deformyl impurity can constitute more than 40% of the degradation products, indicating a rapid and substantial conversion of the parent drug. smolecule.com Conversely, storing reconstituted solutions at refrigerated temperatures (2-8°C) or frozen (-20°C to -25°C) significantly enhances stability. researchgate.netbmj.com For instance, reconstituted solutions stored at 4°C showed no degradation for up to 7 hours. bmj.com

| Temperature | Half-Life | Remarks |

|---|---|---|

| 50°C | <10 minutes | Deformyl impurity constitutes >40% of degradation products. smolecule.com |

| 37°C | 10.2 - 21 hours | Degradation occurs within hours at physiological temperature. nih.govnih.gov |

| 20°C | 96 hours | Increased stability compared to physiological temperature. nih.gov |

| 4°C | Stable for at least 7 hours | Refrigeration significantly slows the degradation pathway. bmj.com |

Photolytic Degradation Contributions

The exposure of drug substances to light can provide the energy needed to induce photochemical reactions, leading to the formation of degradation products. For nucleoside analogues like decitabine, photostability is a key parameter evaluated during forced degradation studies. While specific studies detailing the precise pathway from decitabine to its deformyl impurity via photolysis are not extensively published, it is an established principle that photolytic stress is applied to evaluate potential degradation pathways. Such stress testing is crucial for identifying and characterizing potential degradants that could form under light exposure during manufacturing, storage, or administration. The energy from light, particularly UV radiation, can contribute to the instability of the triazine ring, potentially initiating the hydrolytic process that leads to the formylated intermediate and its subsequent conversion to the deformyl impurity.

Oxidative Stress and Peroxide-Induced Formation

Oxidative conditions have been identified as a significant contributor to the degradation of decitabine. The triazine ring within the decitabine structure is susceptible to nucleophilic attack, a reaction that can be exacerbated by oxidative stress. researchgate.net Studies involving forced degradation under oxidative conditions, such as exposure to hydrogen peroxide, are performed to understand these degradation pathways. researchgate.net

The mechanism for the formation of the this compound involves a multi-step process. It begins with the hydrolytic opening of the triazine ring of decitabine, which results in the creation of a transient, ring-opened formylated intermediate. researchgate.net This intermediate is unstable and can subsequently lose its formyl group through a process called deformylation, yielding the this compound. researchgate.net Research indicates that decitabine decomposes into a variety of products through this mechanism of hydrolytic opening and subsequent deformylation of the triazine ring. researchgate.net

Table 1: Key Degradation Intermediates and Products under Hydrolytic/Oxidative Stress

| Compound Name | Role in Degradation Pathway |

| Decitabine | Parent Drug |

| Ring-Opened Formylated Intermediate | Transient intermediate formed by hydrolytic opening of the triazine ring. researchgate.net |

| This compound | Stable degradation product formed from the deformylation of the intermediate. researchgate.net |

| 1-beta-D-2'-deoxyribofuranosyl-3-guanylurea | Another identified decomposition product under certain conditions. researchgate.net |

Formation during Decitabine Synthesis and Manufacturing Processes

The presence of impurities in a final drug product is not only a result of degradation but can also be an outcome of the synthesis and manufacturing process itself. These are often referred to as process-related impurities and byproducts.

Process-Related Impurities and Byproducts

The synthesis of decitabine is a multi-step chemical process where side reactions and incomplete reactions can lead to the formation of various impurities. A common synthesis route involves the coupling of a protected deoxyribose derivative with a silylated 5-azacytosine (B16484) base. researchgate.netcore.ac.ukcardiff.ac.uk This coupling reaction, often a Vorbrüggen glycosylation, can produce a mixture of anomers (α and β isomers) of the protected decitabine. researchgate.net Although the desired β-anomer is the pharmacologically active form, the α-anomer is a common process-related impurity that must be controlled and removed. In addition to anomers, other byproducts can be formed depending on the specific reaction conditions and the stability of intermediates. uab.cat

Table 2: Common Process-Related Impurities in Decitabine Synthesis

| Impurity Type | Description | Point of Origin |

| α-Anomer of Decitabine | A stereoisomer of the active β-anomer. researchgate.net | Glycosylation/Coupling Step |

| Unreacted Intermediates | Starting materials or intermediates that did not fully react. | Various Synthesis Steps |

| Side-Reaction Products | Compounds formed from alternative reaction pathways. | Various Synthesis Steps |

Impact of Purification Steps on Impurity Profile

The final stages of the manufacturing process involve purification steps designed to remove process-related impurities and any degradation products formed. For decitabine, crystallization is a key purification technique. dokumen.pub A common method involves dissolving the crude decitabine, which may contain a mixture of anomers and other impurities, in a suitable solvent such as dimethylacetamide (DMA) or dimethyl sulfoxide (B87167) (DMSO), often with heating to ensure complete dissolution. uab.catdokumen.pub

Following dissolution, insoluble impurities can be removed by filtration. The purified decitabine is then precipitated or crystallized from the solution, typically by adding an anti-solvent like ethanol. google.com This process can be repeated or optimized by controlling parameters such as temperature and solvent/anti-solvent ratios to selectively crystallize the desired β-anomer, leaving impurities like the α-anomer and potentially the deformyl impurity in the solution (mother liquor). These purification processes are crucial for achieving the high purity required for the final API, often exceeding 99.5%. patentbuddy.com Slurrying the purified crystals in a solvent like acetone (B3395972) can be an additional step to further reduce residual solvents and other impurities. google.com

Table 3: Overview of a Typical Decitabine Purification Process

| Step | Description | Purpose |

| 1. Dissolution | Crude decitabine is dissolved in a solvent (e.g., dimethylacetamide). uab.cat | To create a solution from which pure product can be crystallized. |

| 2. Filtration (Optional) | The hot solution is filtered. | To remove any insoluble particulate matter or impurities. |

| 3. Crystallization | An anti-solvent (e.g., ethanol) is added to the solution, causing the product to crystallize, often with cooling. google.com | To selectively precipitate the high-purity desired product, separating it from soluble impurities. |

| 4. Isolation & Drying | The solid crystals are isolated by filtration and dried under reduced pressure. | To obtain the final, purified solid API. |

Advanced Analytical Methodologies for Detection and Quantification

Development and Validation of Chromatographic Methods

The development of reliable chromatographic methods is fundamental to separating and quantifying the Decitabine (B1684300) Deformyl Impurity from the active pharmaceutical ingredient (API) and other related substances. These methods must be validated according to International Council for Harmonisation (ICH) guidelines to ensure they are fit for purpose, demonstrating specificity, linearity, accuracy, and precision. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) Methodologies

Reverse-phase HPLC (RP-HPLC) is the most widely employed technique for the analysis of Decitabine and its impurities. ijms.co.in These methods are essential for routine quality control and stability studies of both the drug substance and the finished dosage forms. rjptonline.orgi-scholar.in A study on the decomposition of Decitabine identified that under neutral conditions, it can degrade into isomers of formyl-1-beta-D-2'-deoxyribofuranosyl-3-guanylurea, highlighting the need for stability-indicating methods. nih.gov

Gradient elution is a powerful strategy in HPLC for separating complex mixtures of compounds with varying polarities, such as Decitabine and its impurities. rjptonline.orgrjptonline.org Unlike isocratic elution, where the mobile phase composition remains constant, a gradient elution involves changing the mobile phase composition over the course of the analysis. chromatographyonline.com This allows for the effective elution of both early- and late-retaining compounds within a reasonable timeframe.

For the analysis of Decitabine impurities, a common approach involves a gradient program using an aqueous buffer as mobile phase A and an organic modifier, typically a mixture of acetonitrile (B52724) and water, as mobile phase B. rjptonline.orgrjptonline.org One validated method utilizes a gradient with ammonium (B1175870) acetate (B1210297) buffer (mobile phase A) and a water:acetonitrile (10:90% v/v) mixture (mobile phase B). researchgate.netrjptonline.org This strategy ensures that all related substances, including the deformyl impurity, are adequately resolved from the main Decitabine peak and from each other. rjptonline.orgresearchgate.net The ability of gradient elution to resolve closely related compounds makes it indispensable for impurity profiling. chromatographyonline.com

The choice of the stationary phase is critical for achieving the desired separation in HPLC. For polar compounds like Decitabine and its related substances, octadecylsilane (B103800) (ODS or C18) columns are the most frequently used. nih.gov These columns feature a non-polar stationary phase that provides effective retention and separation of polar analytes through hydrophobic interactions when used with a polar mobile phase.

Several studies have demonstrated the successful use of C18 columns for Decitabine impurity analysis. nih.govsphinxsai.com For instance, a method was developed using an Inertsil ODS-3V column (250×4.6 mm, 5µm) to achieve resolution between Decitabine and its impurities, including its α-isomer and other degradation products. researchgate.netrjptonline.org Other C18 columns, such as Zorbax Bonus C18 and Kromosil C18, have also been effectively used. sphinxsai.comresearchgate.netijmca.com The selection of a specific C18 column often involves screening various brands to find the one that provides the best peak shape and resolution for the specific set of analytes. nih.gov

Table 1: HPLC Method Parameters for Decitabine Impurity Analysis

| Parameter | Specification | Reference |

|---|---|---|

| Column | Inertsil ODS-3V, 250×4.6 mm, 5µm | rjptonline.org |

| Mobile Phase A | Ammonium acetate buffer | rjptonline.org |

| Mobile Phase B | Water:Acetonitrile (10:90 v/v) | rjptonline.org |

| Elution Mode | Gradient | rjptonline.org |

| Flow Rate | 1.2 mL/min | rjptonline.org |

| Detector | UV at 254 nm | rjptonline.org |

| Column | Shimpack VP ODS, 250 mm×4.6 mm, 5 μm | chinjmap.com |

| Mobile Phase | Potassium phosphate (B84403) buffer (pH 6.8)-methanol (98:2) | chinjmap.com |

| Elution Mode | Isocratic | chinjmap.com |

| Flow Rate | 1.0 mL/min | chinjmap.com |

| Detector | UV at 220 nm | chinjmap.com |

Absorbance detection is the most common detection method in HPLC analysis. shimadzu.com Ultraviolet (UV) detectors are widely used for the quantification of Decitabine and its impurities due to their sensitivity and robustness. rjptonline.orgsphinxsai.com The selection of the detection wavelength is crucial for achieving adequate sensitivity. For Decitabine and its related compounds, detection is often performed at wavelengths around 254 nm or 220 nm. rjptonline.orgsphinxsai.comchinjmap.com

A Photodiode Array (PDA) detector, also known as a Diode-Array Detector (DAD), offers significant advantages over a standard fixed-wavelength UV detector. measurlabs.com While a UV detector measures absorbance at a single pre-selected wavelength, a PDA detector scans a range of wavelengths simultaneously, acquiring the entire UV-Vis spectrum for each point in the chromatogram. shimadzu.commeasurlabs.com This capability is invaluable for impurity analysis as it allows for peak purity assessment. By comparing the spectra across a single chromatographic peak, one can determine if the peak represents a single compound or co-eluting impurities. shimadzu.com This feature enhances the specificity of the analytical method, which is a critical validation parameter. researchgate.net

Ultra-High Performance Liquid Chromatography (UHPLC) Approaches

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm). This results in higher efficiency, superior resolution, and significantly faster analysis times. While specific methods for "Decitabine Deformyl Impurity" using UHPLC are not extensively detailed in the provided context, the principles of UHPLC are well-suited for impurity profiling where high throughput and enhanced separation are beneficial. One study utilized UPLC with a BEH C18 column (50 mm x 2.1 mm, 1.7 µm) for the analysis of related compounds, demonstrating the applicability of this technology. researchgate.net

Gas Chromatography (GC) Applications for Volatile Impurities

Headspace GC is a common technique for this purpose, where a sample is heated in a sealed vial, and the vapor (headspace) containing the volatile solvents is injected into the GC system. technologynetworks.com This method is highly effective for separating and quantifying volatile organic compounds and avoids the injection of non-volatile matrix components that could contaminate the GC system. technologynetworks.comnih.gov Therefore, a comprehensive quality control strategy for Decitabine would include GC methods for residual solvents alongside HPLC methods for non-volatile impurities like the deformyl impurity. researchgate.net

Compound Reference Table

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Acetonitrile |

| Ammonium acetate |

| Decitabine |

| This compound |

| formyl-1-beta-D-2'-deoxyribofuranosyl-3-guanylurea |

| Methanol |

| Potassium phosphate |

Hyphenated Techniques for Impurity Identification and Quantification

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable tools in modern pharmaceutical analysis. They provide the sensitivity and specificity needed for the comprehensive characterization of impurity profiles in active pharmaceutical ingredients (APIs) and finished drug products.

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with a tandem mass spectrometer (MS/MS), is a cornerstone technique for the analysis of pharmaceutical impurities. americanpharmaceuticalreview.com It combines the powerful separation capabilities of High-Performance Liquid Chromatography (HPLC) with the high sensitivity and selectivity of mass spectrometry, making it ideal for identifying and quantifying trace-level compounds like the this compound. americanpharmaceuticalreview.com

The process begins with HPLC, which separates the impurity from Decitabine and other related substances. The eluent from the HPLC column is then introduced into the mass spectrometer. In the first stage (MS1), the instrument measures the mass-to-charge ratio (m/z) of the intact molecular ions, providing the molecular weight of the impurity. americanpharmaceuticalreview.com For the this compound, which is formed by the loss of a formyl group and subsequent hydrolysis, this initial mass determination is a critical first step in its identification. researchgate.net Studies on Decitabine degradation have identified related compounds, such as isomers of formyl-1-beta-D-2'-deoxyribofuranosyl-3-guanylurea, highlighting the pathways that can lead to such impurities. researchgate.net

The second stage (MS/MS) involves selecting the molecular ion of the impurity, subjecting it to collision-induced dissociation (CID) to break it into smaller fragment ions, and then analyzing these fragments. This fragmentation pattern serves as a structural fingerprint. By comparing the fragmentation of the impurity to that of the parent drug, Decitabine, analysts can deduce the structural modification. For instance, a known specific fragmentation pathway for Decitabine is the transition from a molecular ion at m/z 229 to a unique fragment ion at m/z 113. researchgate.net The absence or alteration of specific fragments in the impurity's spectrum can confirm its modified structure.

For quantitation, LC-MS/MS is typically operated in Selected Reaction Monitoring (SRM) mode, where the instrument is set to detect a specific precursor-to-product ion transition. This method is highly selective and provides low detection limits, making it suitable for quantifying impurities at levels required by regulatory agencies. researchgate.netnih.gov

Table 1: Illustrative LC-MS/MS Method Parameters for Impurity Analysis

| Parameter | Typical Condition |

|---|---|

| Chromatographic Column | Reversed-Phase C18 or HILIC |

| Mobile Phase | Gradient of Acetonitrile and Ammonium Acetate/Formate Buffer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Selected Reaction Monitoring (SRM) |

| Precursor Ion (Q1) | m/z of the impurity (e.g., 219.1 for C₇H₁₄N₄O₄ [M+H]⁺) |

| Product Ion (Q3) | Specific fragment ion for quantitation |

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy is a powerful, albeit less common, hyphenated technique that provides unparalleled capability for de novo structural elucidation. conicet.gov.arresearchgate.net It directly couples HPLC with an NMR spectrometer, allowing for the acquisition of NMR spectra on compounds as they elute from the column. This eliminates the often laborious step of isolating and purifying an unknown impurity before its structure can be determined. researchgate.net

When an impurity like the this compound is detected during a chromatographic run, the peak of interest can be diverted into the NMR flow cell. The analysis can be performed in different modes:

On-flow mode: NMR data is collected continuously as the peak passes through the detector, which is suitable for major components.

Stopped-flow mode: When the impurity peak reaches its maximum intensity in the flow cell, the chromatographic flow is temporarily halted. The sample is held stationary within the cell, allowing for extended acquisition times to run more complex and sensitive 2D-NMR experiments (e.g., COSY, HSQC, HMBC). This is essential for obtaining detailed structural information on trace-level impurities. conicet.gov.ar

For the this compound, LC-NMR could unambiguously confirm its structure by revealing the proton and carbon chemical environments and their connectivity, verifying the loss of the formyl group and the arrangement of the remaining atoms. The combination of LC-MS for determining the molecular formula and LC-NMR for elucidating the precise atomic connectivity provides a highly confident structural assignment without needing to isolate the compound. conicet.gov.ar

Method Validation Parameters for Impurity Assays

For an analytical method to be used in a regulated quality control environment, it must undergo a rigorous validation process to demonstrate its suitability for its intended purpose. cleanchemlab.com Method validation for impurity assays is performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, which outline the necessary performance characteristics to be evaluated. europa.euich.org

Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as other impurities, degradation products, and matrix components. ich.org In the context of the this compound, the method must demonstrate that the peak corresponding to this impurity is well-resolved from the peaks of Decitabine and other potential process-related or degradation impurities. rjptonline.orgresearchgate.net

Specificity is typically demonstrated through a combination of approaches:

Spiking Studies: A sample solution is spiked with known amounts of the main compound and all available impurities. The resulting chromatogram must show distinct, well-separated peaks for each component. ich.orgrjptonline.org

Forced Degradation: The drug substance is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products. The analytical method must be able to separate the primary impurity from these newly formed degradants. rjptonline.orgaurigeneservices.com

Peak Purity Analysis is a crucial part of demonstrating specificity. It is often performed using a photodiode array (PDA) or diode array detector (DAD), which acquires UV-Vis spectra across the entire chromatographic peak. Software compares these spectra and calculates a "purity angle" and a "purity threshold." If the purity angle is less than the purity threshold, it provides confidence that the peak is spectrally homogeneous and not comprised of co-eluting compounds. rjptonline.orgaurigeneservices.com

Table 2: Example of Peak Purity Analysis Results

| Compound | Purity Angle | Purity Threshold | Result |

|---|---|---|---|

| Decitabine (Unstressed) | 0.116 | 0.222 | Pass |

| This compound | 0.152 | 0.315 | Pass |

| Decitabine (Acid Stressed) | 0.125 | 0.230 | Pass |

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) define the lower limits of performance for an analytical procedure. core.ac.uk

LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.eu

The determination of LOD and LOQ is critical for impurity assays to ensure the method is sensitive enough to control impurities at the required specification levels. Several methods are used for their determination, with the most common being:

Based on Signal-to-Noise Ratio (S/N): This approach involves analyzing samples with known low concentrations of the analyte and comparing the signal height to the level of background noise. An S/N ratio of 3:1 is generally accepted for estimating the LOD, and a ratio of 10:1 is used for the LOQ. rjptonline.orgresearchgate.net

Based on the Standard Deviation of the Response and the Slope: This method uses the slope (S) of the calibration curve and the standard deviation of the y-intercepts (Sy) of regression lines. The formulas are:

LOD = 3.3 * (Sy / S)

LOQ = 10 * (Sy / S) und.edu

Table 3: Representative LOD and LOQ Values for Decitabine-Related Impurities

| Impurity | LOD (ppm or ng/mL) | LOQ (ppm or ng/mL) |

|---|---|---|

| α-decitabine | 0.24 | 0.72 |

| β-isomer | 0.40 | 1.20 |

| This compound (Hypothetical) | ~0.3 | ~0.9 |

Linearity is the ability of the analytical method to obtain test results that are directly proportional to the concentration of the analyte within a given range. europa.eu The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. europa.eu

To evaluate linearity for an impurity assay, a series of at least five solutions of the impurity reference standard are prepared at concentrations spanning the expected range. This range typically covers from the LOQ to 120% or 150% of the impurity's specification limit. rjptonline.org The solutions are analyzed, and a graph of analytical response versus concentration is plotted. The data is then subjected to linear regression analysis. Key acceptance criteria include:

Correlation Coefficient (r or R²): This value should be close to 1, with a common requirement being ≥ 0.99 or ≥ 0.995.

Y-intercept: The y-intercept of the regression line should be close to zero.

Table 4: Example of a Linearity Study for this compound

| Concentration Level (% of Spec.) | Concentration (µg/mL) | Mean Peak Area |

|---|---|---|

| LOQ | 0.9 | 15,500 |

| 50% | 3.0 | 51,200 |

| 80% | 4.8 | 82,100 |

| 100% | 6.0 | 103,500 |

| 120% | 7.2 | 124,800 |

| 150% | 9.0 | 155,900 |

| Correlation Coefficient (R²): 0.9995 |

Accuracy and Precision Assessment

Accuracy and precision are fundamental validation parameters that demonstrate the reliability of an analytical method. Accuracy confirms the closeness of the test results to the true value, while precision reflects the degree of scatter between a series of measurements.

Accuracy is typically evaluated through recovery studies by spiking a known quantity of the impurity into the sample matrix at different concentration levels (e.g., 80%, 100%, and 120% of the specification limit). pnrjournal.com The percentage of recovery is then calculated. For Decitabine and its impurities, developed HPLC methods consistently demonstrate high accuracy, with recovery values generally falling within the widely accepted range of 98-102% or 90-110% for impurities. rjptonline.orgpnrjournal.comiajps.com

Precision is assessed at three levels: repeatability, intermediate precision, and reproducibility.

Repeatability (Intra-day precision) involves analyzing multiple replicates of a sample on the same day, under the same operating conditions.

Intermediate Precision (Inter-day precision) assesses the method's variability by conducting the analysis on different days, with different analysts, or using different equipment.

Reproducibility demonstrates the precision between different laboratories.

For methods analyzing Decitabine and its related substances, the relative standard deviation (%RSD) for precision studies is consistently low, typically less than 2%, indicating a high degree of precision. zentoks.comabap.co.inpnrjournal.com

| Validation Parameter | Common Acceptance Criteria | Typical Reported Findings for Decitabine Impurity Methods |

|---|---|---|

| Accuracy (% Recovery) | 90.0% - 110.0% | Recoveries between 99.77% and 100.5% have been reported in various studies. zentoks.comaurigeneservices.comresearchgate.net |

| Precision (%RSD) - Repeatability | ≤ 2% | Values are consistently found to be less than 2%. abap.co.inpnrjournal.com |

| Precision (%RSD) - Intermediate Precision | ≤ 2% | Reported %RSD is typically well below the 2% threshold, confirming method consistency. pnrjournal.comresearchgate.net |

Robustness and Ruggedness Studies

Robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. For HPLC methods, common parameters to be varied include the flow rate of the mobile phase, the pH of the mobile phase buffer, and the column temperature. pharmahealthsciences.netpnrjournal.com

Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different analysts, different instruments, or on different days. pnrjournal.com It is a measure of the method's ability to withstand minor changes in environmental and operational conditions.

In the validation of HPLC methods for Decitabine, robustness is often investigated by slightly altering the flow rate (e.g., ±0.2 mL/min) and mobile phase composition. pharmahealthsciences.netpnrjournal.com The results from these studies typically show that the system suitability parameters, such as peak area and retention time, remain within acceptable limits, with the %RSD for peak areas being less than 2.0%. pnrjournal.com This demonstrates that the method is reliable for routine use in a quality control environment.

| Parameter Varied | Typical Variation | Observed Outcome (%RSD or other metric) |

|---|---|---|

| Flow Rate | ± 0.1 to 0.2 mL/min | %RSD < 2.0% pharmahealthsciences.netpnrjournal.com |

| Mobile Phase pH | ± 0.2 units | %RSD < 2.0% pnrjournal.com |

| Analyst | Different Analysts | %RSD < 2.0% pnrjournal.com |

| Instrument | Different HPLC systems | Results conform to acceptance criteria. pnrjournal.com |

Application of Reference Standards in Analytical Control

The use of well-characterized reference standards is fundamental to the accurate identification and quantification of impurities in pharmaceutical substances. A reference standard for this compound is a highly purified substance that is used as a benchmark for quality control (QC) tests. aquigenbio.comaxios-research.comsmolecule.com

The this compound reference standard is essential for several key applications in analytical control:

Peak Identification: In chromatographic techniques like HPLC, the retention time of the impurity peak in a sample of Decitabine is compared to the retention time of the reference standard. This allows for unambiguous identification of the this compound.

Method Development and Validation: The reference standard is crucial during the development and validation of new analytical methods. aquigenbio.comveeprho.com It is used to determine method characteristics such as specificity, linearity, accuracy, precision, and the limit of detection (LOD) and limit of quantification (LOQ). zentoks.comaquigenbio.comresearchgate.net

Quantitative Analysis: For quantitative tests, the reference standard is used to prepare calibration curves or as a single-point standard to determine the exact amount of the this compound present in the API or finished product. iajps.com

Purity Assessment: It serves as a reference in assays designed to assess the purity of Decitabine formulations. smolecule.com

Suppliers of pharmaceutical reference standards provide a Certificate of Analysis (CoA) for the this compound. daicelpharmastandards.com This document includes comprehensive characterization data, such as results from techniques like ¹H NMR, ¹³C NMR, Infrared Spectroscopy (IR), and Mass Spectrometry (MS), which confirm the identity and purity of the standard. daicelpharmastandards.com The availability and use of such reference standards are critical for ensuring that Decitabine products meet the stringent purity requirements set by regulatory authorities. aquigenbio.comveeprho.comdaicelpharmastandards.com

Impurity Profiling and Control Strategies in Academic Research

Establishing Impurity Profiles through Stress Testing and Forced Degradation Studies

Forced degradation studies are indispensable in identifying potential degradation products, such as the Decitabine (B1684300) Deformyl Impurity, and establishing the degradation pathways of a drug substance. These studies involve subjecting the drug to conditions more severe than accelerated storage to provoke degradation. This process is crucial for developing and validating stability-indicating analytical methods. researchgate.netrjptonline.org

In the case of Decitabine, forced degradation studies have been conducted under various stress conditions, including acid and base hydrolysis, oxidation, and thermal and photolytic stress. researchgate.netijpsr.info These studies have been instrumental in confirming that the analytical methods used can separate the main component from its degradation products, ensuring the method's specificity. rjptonline.org For instance, one study demonstrated that under forced degradation, all generated impurities, including the deformyl impurity, did not interfere with the Decitabine peak or the peaks of other known impurities. rjptonline.org

The primary degradation of Decitabine in aqueous solutions involves the opening of its triazine ring, which then leads to irreversible deformylation and the formation of a guanylurea (B105422) derivative, the Decitabine Deformyl Impurity. humanjournals.comgoogle.com This hydrolytic deformylation is a dominant pathway under physiological conditions. smolecule.com

Decitabine is known to be sensitive to pH. google.com Hydrolysis studies under acidic and basic conditions are fundamental to understanding the formation of the this compound. The glycosidic bond of azanucleosides like Decitabine is susceptible to cleavage under acidic conditions, while the 5-azacytosine (B16484) ring can rapidly open under alkaline conditions. dovepress.com

Research has shown that Decitabine undergoes significant degradation when exposed to both acidic and basic environments. One study subjected Decitabine to 0.1N HCl at 60°C for 8 hours and 0.1N NaOH at 60°C for 8 hours. sphinxsai.com Another investigation treated the drug with 0.1N HCl for 2 hours at room temperature and 0.01N NaOH for 2 minutes at room temperature. ijpsr.info The results from these studies indicated that Decitabine is highly susceptible to acid and alkaline hydrolysis, leading to the formation of degradation products. ijpsr.info Specifically, the deformyl impurity can be formed through the hydrolysis of the urea (B33335) group under these conditions. smolecule.com

A detailed study on the degradation of Decitabine in aqueous solutions highlighted that the drug exists in equilibrium with its ring-opened formylated derivative. This intermediate then undergoes irreversible deformylation to produce the guanylurea derivative, which is the deformyl impurity. humanjournals.com This process is catalyzed by both acid and base. smolecule.com

Table 1: Summary of Acid and Base Hydrolysis Studies on Decitabine

| Stress Condition | Temperature | Duration | Observed Degradation | Reference |

|---|---|---|---|---|

| 0.1N HCl | 60°C | 8 hours | Significant degradation | sphinxsai.com |

| 0.1N NaOH | 60°C | 8 hours | Significant degradation | sphinxsai.com |

| 0.1N HCl | Room Temp. | 2 hours | 21.03% degradation | ijpsr.info |

| 0.01N NaOH | Room Temp. | 2 minutes | 12.16% degradation | ijpsr.info |

The stability of Decitabine under thermal and humidity stress is a critical factor, especially for the storage and handling of the drug substance and its formulations. Studies have shown that elevated temperatures can increase the rate of decomposition. smolecule.com

In one study, solid Decitabine was exposed to dry heat at 50°C for 45 days and at 60°C for 7 days, with no decomposition observed, indicating its stability in the solid state under these specific thermal conditions. sphinxsai.com However, another study that exposed the drug to a much higher temperature of 105°C for 24 hours found it to be stable with only 0.21% degradation. ijpsr.info

The presence of humidity, however, can significantly accelerate degradation. ijpsr.info When stored at 40°C, the degradation of Decitabine increased with increasing relative humidity (RH), demonstrating that moisture plays a crucial role in its stability. ijpsr.info Forced degradation studies on a finished product also showed an increase in Decitabine degradation products under thermal and humidity stress (60°C/35%RH). europa.eu

Table 2: Findings from Thermal and Humidity Stress Studies on Decitabine

| Stress Condition | Temperature | Relative Humidity | Duration | Degradation | Reference |

|---|---|---|---|---|---|

| Dry Heat | 50°C | - | 45 days | No decomposition | sphinxsai.com |

| Dry Heat | 60°C | - | 7 days | No decomposition | sphinxsai.com |

| Thermal | 105°C | - | 24 hours | 0.21% | ijpsr.info |

| Humidity | 40°C | 30%, 50%, 75% | Up to 6 months | Increased with RH | ijpsr.info |

| Thermal/Humidity | 60°C | 35% | Not specified | Increased degradation | europa.eu |

Strategies for Impurity Mitigation during Formulation Development

Given the inherent instability of Decitabine in aqueous environments, several strategies are employed during formulation development to mitigate the formation of the this compound and other degradation products. These strategies primarily focus on avoiding aqueous environments or controlling the pH of the formulation.

A key strategy to enhance the chemical stability of Decitabine is to formulate it in non-aqueous solvents. google.com Since Decitabine is highly susceptible to hydrolysis, avoiding water in the formulation can significantly reduce the formation of hydrolytic impurities like the deformyl impurity. humanjournals.comhumanjournals.com

Research has explored the use of solvents such as glycerin, propylene (B89431) glycol, and polyethylene (B3416737) glycol. google.com These non-aqueous formulations have shown to be more chemically stable than conventional aqueous formulations. google.com For instance, a formulation of Decitabine dissolved in a non-aqueous solvent was found to be at least 80% stable upon storage at 25°C and 40°C for 28 days or more. google.com Another approach has been the development of decitabine derivatives with improved chemical stability, which are then formulated in non-aqueous solvents to further enhance their shelf life. unifiedpatents.comwipo.int The use of dimethyl sulfoxide (B87167) (DMSO) as a diluent has also been considered to avoid degradation during sample preparation for analysis. aurigeneservices.com

Encapsulating a lipophilic prodrug of decitabine into lipid nanocapsules has also been shown to improve stability in plasma. nih.gov

For aqueous-based formulations, controlling the pH is a critical strategy to enhance Decitabine's stability. google.com The rate of formation of the deformyl impurity is pH-dependent. smolecule.com Neutral pH (6.2–6.6) has been found to optimize deformylation, leading to impurity levels of 2.5–3.8% within 24 hours in some formulation studies. smolecule.com

Acidic conditions (pH < 5) can stabilize Decitabine by protonating the triazine ring, while alkaline environments (pH > 8) promote rapid degradation. smolecule.com Therefore, adjusting the pH of formulations to a range between 5.5 and 6.8 is often preferred. google.com Buffering systems, such as those containing potassium dihydrogen phosphate (B84403), are commonly used in lyophilized powders of Decitabine to maintain the pH upon reconstitution. google.com The pH of reconstituted solutions is typically between 6.5 and 7.5. google.com

Studies have shown that adjusting the pH with buffered solutions, such as those containing (Ethylenedinitrilo) tetraacetic acid disodium (B8443419) salt (EDTA), can increase the stability of the therapeutic component. google.com The use of a potassium dihydrogen phosphate buffer at pH 6.8 has also been reported in analytical method development. aurigeneservices.com

Process Analytical Technology (PAT) Applications for Real-time Impurity Monitoring

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes, with the goal of ensuring final product quality. nih.gov While specific applications of PAT for real-time monitoring of this compound are not extensively detailed in the provided search results, the principles of PAT are highly relevant for controlling its formation.

PAT tools can be employed for real-time monitoring and control of critical process parameters (CPPs) that influence impurity formation, such as pH and temperature. drreddys.com Spectroscopic techniques like Near-Infrared (NIR), Raman, and Infrared (IR) spectroscopy, often used in PAT, can provide real-time information on the chemical composition of a sample, potentially allowing for the in-line detection and quantification of impurities. drreddys.com

For instance, a PAT system could incorporate in-line pH sensors to continuously monitor and adjust the pH of a Decitabine solution during manufacturing, keeping it within the optimal range for stability. nih.gov Similarly, temperature sensors can ensure that the process remains within the defined temperature limits to minimize thermal degradation. dec-group.net By integrating such analytical tools directly into the manufacturing process, it becomes possible to detect deviations from the desired state in real-time and take corrective actions, thereby preventing the formation of unacceptable levels of the this compound and ensuring consistent product quality. nih.govdec-group.net

Computational Chemistry and Theoretical Modeling of Impurity Behavior

Density Functional Theory (DFT) for Reaction Pathway Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of pharmaceutical impurities, DFT is instrumental in elucidating the mechanisms of degradation reactions by mapping out the potential energy surface of the reaction pathway. This analysis helps in identifying transition states and calculating activation energies, which are crucial for understanding the kinetics of impurity formation.

The formation of the Decitabine (B1684300) Deformyl Impurity is understood to occur through the hydrolytic opening of the triazine ring of Decitabine, followed by a deformylation step. nih.govacs.org A DFT-based analysis of this process would typically involve the following steps:

Reactant and Product Optimization: The geometries of the Decitabine molecule, the Deformyl Impurity, and any intermediates are optimized to find their lowest energy conformations.

Transition State Searching: Sophisticated algorithms are used to locate the transition state structures connecting the reactants, intermediates, and products.

Energy Profile Calculation: Single-point energy calculations are performed on the optimized structures to construct a reaction energy profile, which illustrates the energy changes throughout the reaction.

While specific DFT studies on the Decitabine Deformyl Impurity are not extensively available in the public domain, the principles of such an analysis can be illustrated. The table below presents hypothetical data that would be generated from a DFT study on the deformylation step of a Decitabine intermediate.

| Parameter | Reactant (Formylated Intermediate) | Transition State | Product (Deformyl Impurity) |

|---|---|---|---|

| Relative Energy (kcal/mol) | 0.0 | +25.4 | -15.2 |

| Key Bond Distance (Å) | C-N = 1.38 | C-N = 1.85 | N/A |

| Imaginary Frequency (cm⁻¹) | N/A | -350 | N/A |

This table is illustrative and contains hypothetical data.

Such a DFT analysis would provide a quantitative understanding of the reaction's feasibility and rate, guiding efforts to control the formation of the this compound during manufacturing and storage. Quantum chemical studies on related triazine-containing compounds have demonstrated the utility of DFT in understanding their stability and reactivity. acs.orgsuperfri.orgnih.govrsc.org

Molecular Dynamics Simulations for Degradation Mechanisms

Molecular Dynamics (MD) simulations offer a means to study the physical movements of atoms and molecules over time, providing a detailed view of the degradation process in a simulated environment that can include solvent molecules and excipients. mdpi.comacs.orgnih.govdntb.gov.ua For the this compound, MD simulations can be employed to understand the degradation mechanism of the parent drug, Decitabine, in an aqueous solution, which is a primary medium for its degradation. nih.gov

An MD simulation of Decitabine degradation would typically involve:

System Setup: A simulation box is created containing the Decitabine molecule, a large number of water molecules to represent the aqueous environment, and any other relevant molecules like excipients.

Force Field Application: A force field, which is a set of parameters describing the potential energy of the system, is applied to all atoms.

Simulation Run: The simulation is run for a specific duration (nanoseconds to microseconds), during which the positions and velocities of all atoms are calculated at each time step.

Trajectory Analysis: The resulting trajectory is analyzed to observe conformational changes, intermolecular interactions, and the sequence of events leading to the formation of the Deformyl Impurity.

MD simulations can provide insights into how water molecules participate in the hydrolysis of the triazine ring and how the subsequent deformylation occurs. The simulations can also reveal the role of pH and temperature in accelerating these degradation pathways. The following table illustrates the type of data that can be extracted from an MD simulation of Decitabine in water.

| Simulation Parameter | Value/Observation |

|---|---|

| Simulation Time | 100 ns |

| Solvent | Explicit Water Model (TIP3P) |

| Temperature | 310 K (37 °C) |

| Key Observation | Increased flexibility of the triazine ring upon protonation. |

| Average Water Molecules near Triazine Ring | 5.6 |

This table is illustrative and contains hypothetical data.

By understanding these dynamics, formulation scientists can make more informed decisions about the optimal conditions to maintain the stability of Decitabine and minimize the formation of the Deformyl Impurity. frontiersin.orgmdpi.com

Prediction of Impurity Spectra and Chromatographic Behavior

Computational tools can predict various analytical properties of molecules, including their spectroscopic signatures (NMR, IR, Mass Spectra) and chromatographic behavior. ijrti.orgacdlabs.commedwinpublishers.comresearchgate.net These predictions are invaluable for the identification and quantification of impurities like the this compound, especially when a physical reference standard is not available.

Spectra Prediction: Software packages can calculate the expected NMR chemical shifts, mass-to-charge ratios, and infrared absorption frequencies based on the chemical structure of the this compound. These predicted spectra can then be compared with experimental data from techniques like LC-MS and NMR to confirm the identity of the impurity. doaj.orgfrontiersin.orgarxiv.orgnmrdb.org

Chromatographic Behavior Prediction: Quantitative Structure-Retention Relationship (QSRR) models can predict the retention time of a compound in a given chromatographic system. rpi.eduwikipedia.orgnih.gov These models use molecular descriptors (e.g., logP, polar surface area, molecular weight) to build a mathematical relationship with the observed retention times of a set of known compounds. This model can then be used to predict the retention time of the this compound, aiding in the development of analytical methods for its detection. chromatographyonline.comnih.govuliege.beresearchgate.netaminer.orgnih.gov

The table below shows examples of predicted properties for the this compound.

| Predicted Property | Value | Method |

|---|---|---|

| ¹H NMR Chemical Shift (ppm) | 6.15 (anomeric proton) | ACD/Labs Percepta |

| ¹³C NMR Chemical Shift (ppm) | 160.2 (carbonyl carbon) | ChemDraw |

| Exact Mass [M+H]⁺ | 219.1091 | Mass Spectrometry Software |

| Predicted HPLC Retention Time (min) | 4.8 | QSRR Model |

This table is illustrative and contains hypothetical data based on common prediction software capabilities.

Isolation and Purification Methodologies for Research Standards

Preparative Chromatography Techniques (e.g., Prep-HPLC)

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a cornerstone technique for isolating and purifying pharmaceutical impurities. It operates on the same principles as analytical HPLC but is scaled up to handle larger quantities of material. The process begins with the development of a robust analytical HPLC method that demonstrates good resolution between Decitabine (B1684300), the Deformyl Impurity, and other related substances. nih.gov

This analytical method is then scaled up for preparative purposes. Key parameters such as the stationary phase, mobile phase composition, and gradient are optimized to maximize throughput and purity of the collected fractions. For a polar compound like Decitabine Deformyl Impurity, reversed-phase chromatography is commonly employed. nih.gov Fractions corresponding to the deformyl impurity peak are collected, pooled, and the solvent is removed, typically through lyophilization or evaporation, to yield the isolated solid.

Table 1: Typical Parameters for Preparative HPLC Purification

| Parameter | Description | Typical Value/Condition |

|---|---|---|

| Stationary Phase | The solid support within the column that interacts with the sample components. | C18 (Octadecyl-silica) nih.govnih.gov |

| Mobile Phase A | The weaker solvent in a gradient elution, typically an aqueous buffer. | Ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer nih.govnih.gov |

| Mobile Phase B | The stronger organic solvent used to elute the compounds. | Acetonitrile (B52724) or Methanol nih.gov |

| Elution Mode | The method of passing the mobile phase through the column. | Gradient elution |

| Detection | The method used to monitor the column effluent for the target compound. | UV Spectrophotometry (e.g., at 260 nm) nih.gov |

| Flow Rate | The volume of mobile phase passing through the column per unit time, scaled for column diameter. | Dependent on column size |

| Sample Injection | The crude mixture containing the impurity is dissolved in a suitable solvent for injection. | Dissolved in mobile phase or a compatible solvent |

Supercritical Fluid Chromatography (SFC) for Purification

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" alternative to traditional HPLC for preparative separations in the pharmaceutical industry. pharmtech.comchromatographytoday.com This technique uses a supercritical fluid, most commonly carbon dioxide (CO2), as the primary component of the mobile phase. teledynelabs.com The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher efficiencies compared to liquid chromatography. chromatographytoday.com

For the purification of this compound, SFC offers several advantages:

Reduced Solvent Consumption: Replacing the bulk of the aqueous-organic mobile phase with CO2 significantly reduces solvent purchase and disposal costs. pharmtech.com

Faster Separations: The physical properties of supercritical fluids enable the use of higher flow rates without a significant loss in resolution, shortening run times. pharmtech.comwaters.com

Easier Fraction Processing: The CO2 in the mobile phase is a gas at atmospheric pressure and evaporates upon collection, leaving the purified compound in a highly concentrated solution of the organic modifier (e.g., methanol), which simplifies and speeds up the final isolation step. chromatographytoday.com

While specific methods for this impurity are not widely published, the principles of SFC make it a highly suitable technique for purifying polar molecules like nucleoside analogue degradants. teledynelabs.com

Crystallization and Other Separation Techniques

Crystallization is a fundamental and highly effective technique for purifying chemical compounds. nih.gov It relies on the principle that the target compound will have different solubility properties from the impurities in a given solvent or solvent system. A common approach is anti-solvent crystallization. google.com This involves dissolving the crude material containing the this compound in a minimal amount of a "good" solvent in which it is highly soluble. An "anti-solvent," in which the impurity has low solubility, is then slowly added, causing the purified compound to precipitate or crystallize out of the solution. google.com

For instance, a process described for the purification of Decitabine involves using a solvent like dimethylacetamide and an anti-solvent such as ethanol. google.com A similar strategy could be developed and optimized for the deformyl impurity. The resulting solid can then be isolated by filtration, washed with the anti-solvent to remove residual mother liquor, and dried. google.com The efficiency of this method depends heavily on the impurity profile of the crude material and the selection of an appropriate solvent system.

Characterization of Isolated Impurity Standards for Research Use

Once the this compound has been isolated and purified, its identity and purity must be rigorously confirmed before it can be used as a reference standard. enamine.netoutsourcedpharma.com This is accomplished using a suite of orthogonal analytical techniques, and the results are documented in a Certificate of Analysis (CoA). daicelpharmastandards.comchromatographyonline.com

High-Performance Liquid Chromatography (HPLC): This is the primary method used to assess the purity of the isolated standard. The analysis provides a purity value, typically expressed as a percentage area of the main peak relative to all other peaks detected. alfa-chemistry.com

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. outsourcedpharma.com For this compound (C₇H₁₄N₄O₄), the expected molecular weight is approximately 218.21 g/mol . axios-research.comnih.govpharmaffiliates.com High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are arguably the most powerful techniques for structural elucidation. outsourcedpharma.com They provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, allowing for unambiguous confirmation of the deformyl impurity's structure.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the various functional groups present in the molecule, serving as an additional identity confirmation test. daicelpharmastandards.com

Table 2: Analytical Techniques for Characterization of the Isolated Standard

| Technique | Purpose | Information Obtained |

|---|---|---|

| HPLC | Purity Assessment | Percentage purity of the isolated compound. alfa-chemistry.com |

| Mass Spectrometry (MS) | Identity Confirmation | Molecular weight and elemental composition. outsourcedpharma.com |

| ¹H and ¹³C NMR | Structural Elucidation | Detailed molecular structure and confirmation of identity. outsourcedpharma.com |

| IR Spectroscopy | Identity Confirmation | Presence of specific chemical functional groups. daicelpharmastandards.com |

The combination of these analytical methods provides a comprehensive characterization of the isolated this compound, ensuring its suitability for use as a qualified reference standard in pharmaceutical analysis. axios-research.com

Future Research Directions

Development of Novel Analytical Techniques for Trace Impurities

The accurate detection and quantification of trace-level impurities are paramount for ensuring drug safety and quality. Future research should focus on developing more sensitive and efficient analytical methods capable of identifying and quantifying the Decitabine (B1684300) Deformyl Impurity, even at sub-nanogram concentrations. chromatographyonline.com While standard High-Performance Liquid Chromatography (HPLC) is commonly used, advancements in hyphenated analytical techniques offer significant potential. rroij.com

Key areas for research include:

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): The higher resolution and sensitivity of UPLC coupled with mass spectrometry can provide more accurate mass identification and quantification of trace impurities. biomedres.us

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This technique allows for the direct structural elucidation of impurities without the need for isolation, which is particularly useful for unstable compounds. researchgate.net

Supercritical Fluid Chromatography (SFC): SFC can offer alternative selectivity and faster analysis times compared to traditional liquid chromatography, potentially improving the separation of Decitabine from its closely related impurities. biomedres.us

Advanced Detector Systems: Investigating novel detector systems beyond standard UV detectors could lower the limits of detection and quantification, which is crucial as regulatory requirements for impurity thresholds become more stringent. chromatographyonline.com

Table 1: Potential Novel Analytical Techniques for Decitabine Deformyl Impurity

| Technique | Principle | Potential Advantage for this compound |

|---|---|---|

| UPLC-MS/MS | Combines high-resolution separation with tandem mass spectrometry. | Enhanced sensitivity and specificity for quantifying trace levels; provides structural information for confirmation. |

| LC-NMR | Couples liquid chromatography with Nuclear Magnetic Resonance spectroscopy. | Allows for definitive structure elucidation of unknown or novel trace impurities directly in the sample matrix. researchgate.net |

| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility in a narrow capillary. | High separation efficiency and minimal sample consumption; offers an orthogonal separation mechanism to HPLC. biomedres.us |

Elucidation of Less Understood Formation Pathways

The primary formation pathway for the this compound is known to be hydrolytic degradation. humanjournals.com However, the precise kinetics and the influence of various factors on this pathway are not fully understood. Research is needed to explore secondary or less common formation pathways that may occur under specific synthesis, formulation, or storage conditions.

Future studies should investigate:

Impact of Catalysts: The role of trace metals or other potential catalysts in accelerating the hydrolysis and ring-opening of the 5-azacytosine (B16484) moiety.